5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole
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Overview
Description
5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of new materials with unique properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as 1,3-benzodioxole-5-carboxylic acid.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure.
Uniqueness
5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole is unique due to the combination of the benzodioxole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxy)-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-2-4-10(5-3-1)18-14(15-16-17-18)21-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKCHZIBLHSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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